N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide (CAS 262368-30-9) is a synthetic organic compound primarily utilized as a key intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. Its molecular structure is specifically designed for subsequent reaction steps in pharmaceutical manufacturing. The compound also serves a critical secondary role as a characterized impurity and reference standard, essential for the analytical validation and quality control of Nintedanib active pharmaceutical ingredient (API) batches.
Substituting this compound with structurally similar analogs is incompatible with its intended applications. In process chemistry, alternative intermediates, such as those with different heterocyclic rings (e.g., piperidine instead of N-methylpiperazine), would necessitate entirely different and potentially less efficient synthetic routes to the final Nintedanib API. For analytical purposes, its role as a specific, named impurity standard (Nintedanib Impurity 32) is absolute; using any other analog would yield different retention times and spectral data in HPLC or UPLC systems, thereby invalidating method specificity and compromising regulatory data integrity required under guidelines like ICH Q3A.
A documented synthesis route involving the reaction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine, followed by hydrogenation with a palladium/carbon catalyst, demonstrates the compound's viability as a high-performing intermediate. This process resulted in an isolated yield of 70.5%. Such benchmarks are critical for forecasting manufacturing throughput and cost-effectiveness in scaled production.
| Evidence Dimension | Isolated Synthetic Yield |
| Target Compound Data | 70.5% yield |
| Comparator Or Baseline | Typical yields in multi-step organic synthesis, which can often be significantly lower. |
| Quantified Difference | Provides a high quantitative benchmark for process optimization and yield expectation. |
| Conditions | Synthesis from 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide and N-methylpiperazine, followed by Pd/C hydrogenation in isopropanol/toluene. |
A high, documented yield directly translates to lower raw material costs, less solvent waste, and more efficient production cycles in API manufacturing.
This compound is defined as a specific process impurity of Nintedanib. As such, its primary procurement driver for analytical labs is its unique identity, which is non-interchangeable. Any validated chromatographic method (e.g., HPLC, UPLC) for Nintedanib API release testing relies on a reference standard of this exact molecule to correctly identify and quantify it. Using a close analog as a substitute would result in a failure to correctly identify the impurity peak due to shifts in retention time and detector response, invalidating the analytical test.
| Evidence Dimension | Analytical Method Specificity |
| Target Compound Data | Serves as the unique reference standard for a specific, named impurity. |
| Comparator Or Baseline | Generic, structurally similar piperazine compounds or other Nintedanib impurities. |
| Quantified Difference | Qualitative but absolute: provides a valid vs. invalid analytical result. |
| Conditions | Standard reversed-phase HPLC or UPLC methods for pharmaceutical impurity profiling. |
Procurement of this specific CAS number is mandatory for laboratories performing quality control and batch release testing for Nintedanib, ensuring product safety and compliance with health authority regulations.
For chemical manufacturing organizations, this compound is the direct, validated precursor for the final condensation step in Nintedanib synthesis. Its demonstrated high-yield potential makes it the material of choice for developing a cost-effective and scalable manufacturing process.
Analytical and Quality Control laboratories should procure this compound as a certified reference standard for the development, validation, and routine execution of HPLC/UPLC methods designed to quantify impurities in Nintedanib API and finished drug products.
In pharmaceutical development, this intermediate is used as a chemical marker in forced degradation studies. Its availability as a pure standard allows researchers to definitively identify if it arises as a degradation product of the Nintedanib molecule under various stress conditions (e.g., acid, base, heat, oxidation), which is a key requirement for establishing stability-indicating analytical methods.
Irritant